molecular formula C13H8Cl3NO B14143004 N-(2,3,6-Trichlorophenyl)benzamide CAS No. 88963-38-6

N-(2,3,6-Trichlorophenyl)benzamide

Cat. No.: B14143004
CAS No.: 88963-38-6
M. Wt: 300.6 g/mol
InChI Key: ONYUGQFORGHPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,6-Trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl3NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2,3,6-trichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,6-Trichlorophenyl)benzamide typically involves the reaction of 2,3,6-trichloroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, solvent-free methods and microwave-assisted synthesis are explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,6-Trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxides or amines, respectively .

Scientific Research Applications

N-(2,3,6-Trichlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,6-Trichlorophenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trichlorophenyl)benzamide
  • N-(2,3,5-Trichlorophenyl)benzamide
  • N-(2,3,4-Trichlorophenyl)benzamide

Uniqueness

N-(2,3,6-Trichlorophenyl)benzamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other trichlorophenyl-substituted benzamides. The specific substitution pattern can affect its binding affinity to molecular targets and its overall stability .

Properties

CAS No.

88963-38-6

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

N-(2,3,6-trichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

ONYUGQFORGHPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.